molecular formula C13H20ClN B6177046 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride CAS No. 2551114-99-7

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride

Cat. No.: B6177046
CAS No.: 2551114-99-7
M. Wt: 225.8
InChI Key:
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Description

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C13H20ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    4-methylpyrrolidine: A derivative with a methyl group at the 4-position.

    3,3-dimethylpyrrolidine: A derivative with two methyl groups at the 3-position.

Uniqueness

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of both 3,3-dimethyl and 4-(4-methylphenyl) substituents, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activity compared to simpler pyrrolidine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride involves the reaction of 4-methylbenzaldehyde with 1,3-cyclohexanedione to form 4-(4-methylphenyl)-3-buten-2-one, which is then reacted with 3,3-dimethyl-1-butene in the presence of a base to form 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine. The resulting pyrrolidine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-methylbenzaldehyde", "1,3-cyclohexanedione", "3,3-dimethyl-1-butene", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-methylbenzaldehyde with 1,3-cyclohexanedione in the presence of a base to form 4-(4-methylphenyl)-3-buten-2-one.", "Step 2: React 4-(4-methylphenyl)-3-buten-2-one with 3,3-dimethyl-1-butene in the presence of a base to form 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine.", "Step 3: React 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2551114-99-7

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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